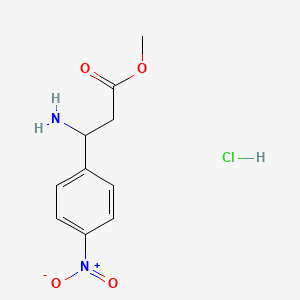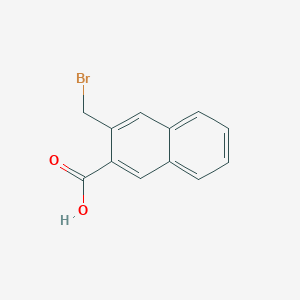
2-(Bromomethyl)naphthalene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)naphthalene-3-carboxylic acid is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromomethyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)naphthalene-3-carboxylic acid typically involves the bromination of naphthalene derivatives. One common method is the bromination of 2-methylnaphthalene followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) and a radical initiator such as light or heat .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)naphthalene-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution.
Oxidation: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxylic acid to an acyl chloride.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include substituted naphthalene derivatives, azides, thiols, and coupled aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)naphthalene-3-carboxylic acid is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds and drug intermediates.
Material Science: As a precursor for the synthesis of polymers and advanced materials.
Biological Studies: In the study of enzyme inhibitors and other biologically active molecules.
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)naphthalene-3-carboxylic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with various nucleophiles, making it useful in cross-coupling reactions and other synthetic applications. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and solubility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)naphthalene: Lacks the carboxylic acid group, making it less versatile in certain reactions.
2-(Bromomethyl)benzoic acid: Similar structure but with a benzene ring instead of a naphthalene ring, affecting its reactivity and applications.
2-(Chloromethyl)naphthalene-3-carboxylic acid: Similar but with a chlorine atom instead of bromine, which can influence the compound’s reactivity and the types of reactions it undergoes.
Uniqueness
2-(Bromomethyl)naphthalene-3-carboxylic acid is unique due to the presence of both a bromomethyl group and a carboxylic acid group on the naphthalene ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and scientific research.
Eigenschaften
Molekularformel |
C12H9BrO2 |
|---|---|
Molekulargewicht |
265.10 g/mol |
IUPAC-Name |
3-(bromomethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO2/c13-7-10-5-8-3-1-2-4-9(8)6-11(10)12(14)15/h1-6H,7H2,(H,14,15) |
InChI-Schlüssel |
NYSRHMSCZHUSJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C(=CC2=C1)CBr)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


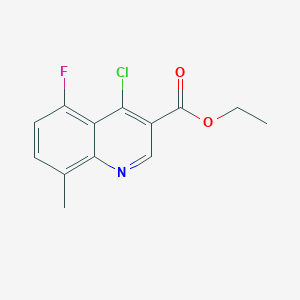
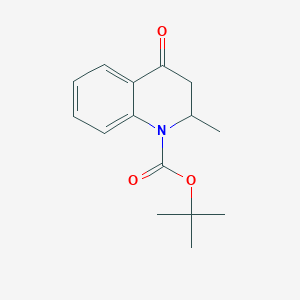


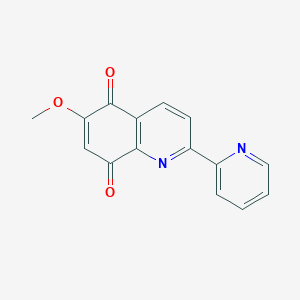


![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
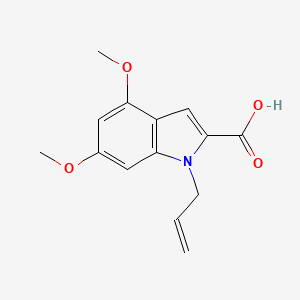

![2-Acetyl-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B11853954.png)
![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)
